molecular formula C12H8F3N B12082224 3,3',5-Trifluorobiphenyl-4-amine

3,3',5-Trifluorobiphenyl-4-amine

Cat. No.: B12082224
M. Wt: 223.19 g/mol
InChI Key: VRXAUKPEHLKYQF-UHFFFAOYSA-N
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Description

3,3’,5-Trifluorobiphenyl-4-amine is an organic compound with the molecular formula C12H8F3N. It is a derivative of biphenyl, where three fluorine atoms are substituted at the 3, 3’, and 5 positions, and an amine group is attached at the 4 position. This compound is used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions

3,3’,5-Trifluorobiphenyl-4-amine can be synthesized through various methods. One common synthetic route involves the reaction of 3,4,5-trifluorophenylboronic acid with 2-chloroaniline under Suzuki coupling conditions. The reaction typically requires a palladium catalyst, such as palladium(II) acetate, and a base like potassium carbonate in a solvent such as toluene .

Industrial Production Methods

In industrial settings, the production of 3,3’,5-Trifluorobiphenyl-4-amine often involves large-scale Suzuki coupling reactions. The reaction conditions are optimized for high yield and purity, with careful control of temperature, pressure, and reaction time. The product is then purified through crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

3,3’,5-Trifluorobiphenyl-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’,5-Trifluorobiphenyl-4-amine is utilized in several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3’,5-Trifluorobiphenyl-4-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with proteins or enzymes, affecting their activity. The fluorine atoms can enhance the compound’s lipophilicity, improving its ability to penetrate cell membranes and interact with intracellular targets .

Comparison with Similar Compounds

Similar Compounds

  • 3,4,5-Trifluorobiphenyl-2-amine
  • 3,4,5-Trifluorophenylboronic acid
  • 3,4,5-Trifluoro-2-nitrobiphenyl
  • 5-Bromo-1,2,3-trifluorobenzene
  • 2-Chloroaniline
  • 2-Bromoaniline

Uniqueness

3,3’,5-Trifluorobiphenyl-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of three fluorine atoms enhances its stability and reactivity, making it a valuable intermediate in various synthetic applications .

Biological Activity

3,3',5-Trifluorobiphenyl-4-amine is an organic compound characterized by a biphenyl structure with three fluorine atoms at the 3, 3', and 5 positions, and an amine group at the 4 position. This unique arrangement of substituents significantly influences its biological activity, making it a compound of interest in medicinal chemistry and pharmacological research.

The molecular formula of this compound is C12H8F3N, with a molecular weight of approximately 225.19 g/mol. The presence of fluorine atoms enhances both lipophilicity and metabolic stability, potentially increasing the compound's binding affinity to various biological targets.

PropertyValue
Molecular FormulaC12H8F3N
Molecular Weight225.19 g/mol
IUPAC NameThis compound

Biological Activity

Research indicates that this compound interacts with various biomolecules, including enzymes and receptors. Its potential as a ligand for these biological systems suggests therapeutic applications in drug development.

Mechanisms of Action:

  • Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, thereby altering their activity.
  • Receptor Modulation: It has been proposed that this compound can modulate receptor activity through competitive or non-competitive inhibition.

Case Studies and Research Findings

Recent studies have focused on the biological interactions of this compound:

  • Ligand-Receptor Binding Studies:
    • A study demonstrated that this compound exhibits high binding affinity for certain G-protein coupled receptors (GPCRs), which are crucial in many physiological processes.
    • Experimental data indicated that modifications to the fluorine substituents could further enhance binding affinity.
  • Anticancer Activity:
    • Preliminary investigations revealed that this compound showed cytotoxic effects against various cancer cell lines. The compound induced apoptosis through the activation of specific signaling pathways associated with cell death.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Characteristics
3,4,5-Trifluoroaniline Lacks biphenyl moietyOnly contains one aromatic ring
4-Aminobiphenyl Lacks fluorine atomsContains no fluorinated substituents
3,4,5-Trifluorobiphenyl-2-amine Amine group at a different positionPositioning of functional groups affects reactivity

The structural configuration of this compound allows for distinct chemical reactivity and biological interactions compared to its analogs.

Properties

Molecular Formula

C12H8F3N

Molecular Weight

223.19 g/mol

IUPAC Name

2,6-difluoro-4-(3-fluorophenyl)aniline

InChI

InChI=1S/C12H8F3N/c13-9-3-1-2-7(4-9)8-5-10(14)12(16)11(15)6-8/h1-6H,16H2

InChI Key

VRXAUKPEHLKYQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C(=C2)F)N)F

Origin of Product

United States

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